3-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[5-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3/c12-7-10-6-11(15-16(10)5-3-13)9-2-1-4-14-8-9/h1-2,4,6,8H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLMJXICTDVDDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)CCl)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with a pyrazole moiety, which is further functionalized with a chloromethyl group and a 2-fluoroethyl group. These structural characteristics contribute to its unique chemical properties and biological activities.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 239.67 g/mol. The presence of the chloromethyl and fluoroethyl groups enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 239.67 g/mol |
| Functional Groups | Chloromethyl, Fluoroethyl |
| Structural Features | Heterocyclic compound with pyridine and pyrazole rings |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes, receptors, and nucleic acids. The chloromethyl group allows for nucleophilic substitution reactions, potentially leading to the formation of derivatives with varying biological activities. The fluorine atom can modulate the electronic properties of the molecule, enhancing its binding affinity to biological targets.
Biological Activities
Research indicates that compounds containing pyrazole and pyridine structures exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antimicrobial properties, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects : Studies have shown that derivatives of pyrazole can reduce inflammation, suggesting potential applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary investigations suggest that this compound may exhibit anticancer activity due to its structural features that allow for interactions with cancer-related pathways.
Case Studies and Research Findings
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrazole derivatives, highlighting that modifications at specific positions on the pyrazole ring can significantly enhance biological activity. In particular, compounds with fluorinated side chains showed increased potency against certain cancer cell lines compared to their non-fluorinated counterparts .
Another investigation focused on the interaction of similar pyrazole-pyridine compounds with muscarinic acetylcholine receptors (mAChRs). Results indicated that these compounds could act as positive allosteric modulators (PAMs) at the M4 receptor subtype, enhancing the binding affinity of acetylcholine and demonstrating potential therapeutic applications in neurological disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
